molecular formula C12H13ClF2N2O B14763894 (3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone

(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14763894
M. Wt: 274.69 g/mol
InChI Key: QDVQMBMVMXHHHU-UHFFFAOYSA-N
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Description

(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H13ClF2N2O This compound is characterized by the presence of a chloro-difluorophenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-chloro-2,4-difluorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, such as anti-inflammatory or analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the methylpiperazine moiety provides a distinct chemical profile that sets it apart from other similar compounds .

Properties

Molecular Formula

C12H13ClF2N2O

Molecular Weight

274.69 g/mol

IUPAC Name

(3-chloro-2,4-difluorophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H13ClF2N2O/c1-16-4-6-17(7-5-16)12(18)8-2-3-9(14)10(13)11(8)15/h2-3H,4-7H2,1H3

InChI Key

QDVQMBMVMXHHHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)Cl)F

Origin of Product

United States

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